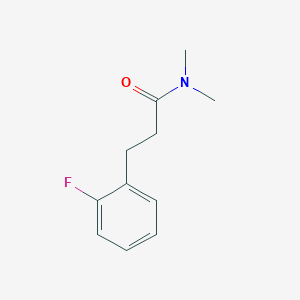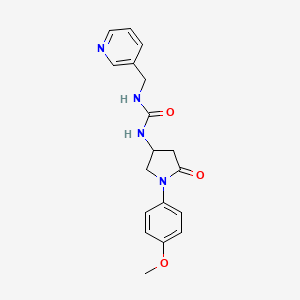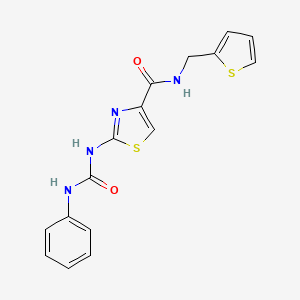
Guanosine Hydrate
Overview
Description
Guanosine Hydrate is a compound with the molecular formula C10H15N5O6 . It is also known by other synonyms such as 2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate . The molecular weight of Guanosine Hydrate is 301.26 g/mol .
Molecular Structure Analysis
Guanosine Hydrate has been studied in the context of its hydration. For instance, a study on Guanosine Dianions Hydrated by One to Four Water Molecules was carried out using a combination of negative anion photoelectron spectroscopy (NIPES) with molecular dynamics (MD) and quantum chemical (QM) calculations . The study found that the addition of water molecules to [dGMP – 2H] 2– increases the experimental adiabatic detachment (ADE) and vertical detachment energy (VDE) by 0.5–0.1 eV, depending on the cluster size .
Chemical Reactions Analysis
While specific chemical reactions involving Guanosine Hydrate were not found, a study on Guanosine Dianions Hydrated by One to Four Water Molecules provides some insights . The study discusses the evolution of hydrogen bonding with cluster size, indicating the possibility of the occurrence of proton transfer for clusters comprising a larger number of water molecules .
Physical And Chemical Properties Analysis
Guanosine Hydrate has several computed properties. It has a Hydrogen Bond Donor Count of 6 and a Hydrogen Bond Acceptor Count of 8 . It also has a Rotatable Bond Count of 2 . Guanosine is described as a white, crystalline powder with no odor and mild saline taste. It is very soluble in acetic acid, slightly soluble in water, and insoluble in ethanol, diethyl ether, benzene, and chloroform .
Scientific Research Applications
Molecular Dynamics and Quantum Chemical Studies
Guanosine Hydrate is used in experimental-computational studies to understand the physicochemical properties of molecules. For instance, research on guanosine dianions hydrated by water molecules helps clarify the mechanisms of oxidative damage in DNA processes . These studies involve negative ion photoelectron spectroscopy combined with molecular dynamics (MD) and quantum chemical (QM) calculations, providing insights into the intermolecular interactions and the evolution of hydrogen bonding with cluster size .
Supramolecular Hydrogel Formation
The self-assembly properties of Guanosine and its derivatives are leveraged to create supramolecular hydrogels. These hydrogels have profound implications in tissue engineering, controlled release of bioactive substances, sensing, catalysis, targeted drug delivery, and optoelectronics . Guanosine-based hydrogels are particularly interesting due to their unique self-complementary hydrogen-bonding capabilities, which enable them to form macrocyclic G-quartet units .
Stimulation of Gelation Properties
Guanosine Hydrate’s ability to self-assemble into hydrogels is influenced by monovalent cations. Studies have shown that cations like Na+, K+, and NH4+ can stimulate purine nucleosides like Guanosine (G) and deoxy-guanosine (dG) to self-assemble into hydrogels with varying gel crystallization, lifetime stability, and thermal resistance .
Radiation-Induced DNA Damage Research
Research on hydrated clusters of Guanosine Hydrate contributes to understanding radiation-induced DNA damage, such as strand breaks, mutations, photolesions, and transcription errors leading to cancer . The experimental characterization of solvated biological molecules like Guanosine Hydrate is crucial for comprehending the discrepancies in the properties of DNA or nucleotides in gas phase and solutions .
Spectroscopic Probing of Biological Molecules
Guanosine Hydrate plays a role in the spectroscopic probing of biological molecules. The challenges related to the complexity of hydration and flexibility of biological molecules are addressed by studying the properties of Guanosine Hydrate in various hydrated states .
Understanding Solvent Stabilizations
The study of Guanosine Hydrate also involves understanding solvent stabilizations. The hydrated clusters exhibit a stepwise blue shift in electron binding energy (EBE) with an increasing number of water molecules, which is essential for comprehending solvent effects on biological molecules .
Mechanism of Action
Target of Action
Guanosine Hydrate primarily targets DNA polymerase and purine nucleoside phosphorylase . These enzymes play crucial roles in DNA replication and purine metabolism, respectively .
Mode of Action
Guanosine, the base molecule in Guanosine Hydrate, is a nucleoside that can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate), and GTP (guanosine triphosphate) . These molecules are key factors in signal transduction pathways . Guanosine also interacts with adenosine receptors, which are involved in a variety of physiological processes .
Biochemical Pathways
Guanosine Hydrate is involved in several biochemical pathways. It plays a role in purine metabolism, which is essential for the synthesis of DNA and RNA . Guanosine nucleotides, such as GMP, GDP, and GTP, are indispensable materials for cell growth and biosynthesis of DNA and RNA . Guanosine also modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), improves mitochondrial function, and presents anti-inflammatory properties .
Result of Action
Guanosine Hydrate has several molecular and cellular effects. It acts as a neuromodulator in the central nervous system (CNS), mediating several cellular processes, including cell growth, differentiation, and survival . It also exerts protective effects in several models of neurotoxicity or neurological disorders . In addition, Guanosine Hydrate has been shown to have anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents .
Action Environment
The action of Guanosine Hydrate can be influenced by environmental factors. For instance, the presence of water molecules can profoundly influence the physicochemical properties of Guanosine Hydrate . The addition of water molecules increases the experimental adiabatic detachment and vertical detachment energy, depending on the cluster size . This suggests that the action, efficacy, and stability of Guanosine Hydrate can be affected by its hydration state .
Safety and Hazards
While specific safety data for Guanosine Hydrate was not found, safety data for Guanosine suggests that it may cause eye and skin irritation, and may cause respiratory and digestive tract irritation . It is advised to avoid inhalation, contact with eyes and skin, and to avoid dust and aerosol formation .
Future Directions
Future research directions could include the exploration of Guanosine Hydrate in the context of artificial cells , as well as the development and lifetime stability improvement of Guanosine-Based supramolecular hydrogels . These studies could lead to a better understanding of the properties and potential applications of Guanosine Hydrate.
properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O5.H2O/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9;/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19);1H2/t3-,5-,6-,9-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCHNAJLCEKPFHB-GWTDSMLYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N=C(NC2=O)N.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50901952 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Guanosine Hydrate | |
CAS RN |
1143525-19-2 | |
| Record name | Guanosine hydrate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50901952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-ethoxy-1,3-bis(piperidin-1-ylmethyl)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B2999940.png)

![N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-chloro-3-nitrobenzamide](/img/structure/B2999943.png)
![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B2999944.png)


![4-Phenyl-N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]oxane-4-carboxamide](/img/structure/B2999949.png)
![N-(2-bromophenyl)-2-((1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2999950.png)
![3,4-diethoxy-N~1~-[1-(3-isopropyl-1,2,4-oxadiazol-5-yl)cyclohexyl]benzamide](/img/structure/B2999952.png)
![imidazo[1,2-b]pyridazin-8(5H)-one](/img/structure/B2999954.png)
![9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid](/img/structure/B2999955.png)


